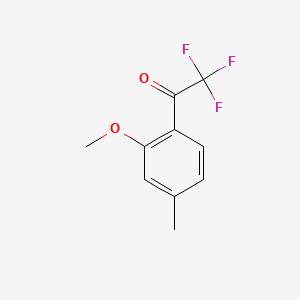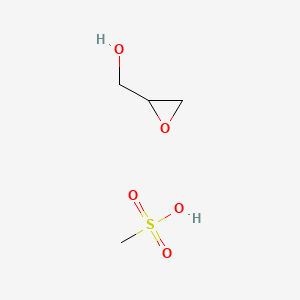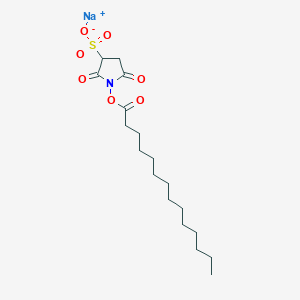
Sulfosuccinimidyl Myristate Sodium
Overview
Description
Sulfosuccinimidyl Myristate Sodium is a chemical compound known for its role as an inhibitor of fatty acid transport. It has been utilized as an affinity label for certain membrane proteins that bind to fatty acids . This compound is particularly significant in biochemical research due to its ability to inhibit the uptake of fatty acids in isolated rat adipocytes .
Mechanism of Action
Target of Action
Sulfosuccinimidyl Myristate Sodium primarily targets the process of fatty acid transport . It acts as an inhibitor, effectively blocking the uptake of fatty acids, such as stearate, in isolated rat adipocytes .
Mode of Action
The compound interacts with its targets by binding to the fatty acid transport proteins, thereby inhibiting the transport of fatty acids. This interaction results in a decrease in the uptake of fatty acids, such as stearate .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of fatty acid transport . This results in a decrease in the uptake of fatty acids, such as stearate, in cells . The cellular effects of this action are likely to be complex and varied, given the central role of fatty acids in numerous cellular processes, including energy production, cell signaling, and the formation of cell membranes.
Biochemical Analysis
Biochemical Properties
Sulfosuccinimidyl Myristate Sodium interacts with various enzymes, proteins, and other biomolecules involved in fatty acid transport. It effectively inhibits the uptake of [14C]stearate in isolated rat adipocytes .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in fatty acid transport. By inhibiting the uptake of fatty acids, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to certain membrane proteins that interact with fatty acids. This binding interaction inhibits the transport of fatty acids, leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it effectively inhibits [14C]stearate uptake in isolated rat adipocytes
Metabolic Pathways
This compound is involved in the metabolic pathways related to fatty acid transport. It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with certain membrane proteins that bind to fatty acids
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are related to its role in fatty acid transport. It is likely localized to the cell membrane due to its interactions with membrane proteins that bind to fatty acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfosuccinimidyl Myristate Sodium typically involves the reaction of myristic acid with N-hydroxysulfosuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide under mild conditions to form the sulfosuccinimidyl ester of myristic acid .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Sulfosuccinimidyl Myristate Sodium primarily undergoes substitution reactions due to the presence of the sulfosuccinimidyl ester group. This group is reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, which react with the sulfosuccinimidyl ester group under mild conditions (pH 7-9) to form amide bonds. The reactions are typically carried out in aqueous buffers or organic solvents like dimethylformamide .
Major Products Formed
The major products formed from the reactions of this compound are amide derivatives, which result from the substitution of the sulfosuccinimidyl ester group by primary amines .
Scientific Research Applications
Sulfosuccinimidyl Myristate Sodium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Sulfosuccinimidyl Oleate Sodium: Another inhibitor of fatty acid transport, similar in structure and function to Sulfosuccinimidyl Myristate Sodium.
Bis(sulfosuccinimidyl)suberate: A homobifunctional crosslinker that reacts with primary amines, used for protein-protein crosslinking.
Uniqueness
This compound is unique due to its specific inhibition of fatty acid transport and its ability to label membrane proteins involved in this process. Unlike other similar compounds, it has a distinct affinity for certain membrane proteins, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
sodium;2,5-dioxo-1-tetradecanoyloxypyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)26-19-16(20)14-15(18(19)22)27(23,24)25;/h15H,2-14H2,1H3,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSDLUDWKFEQGV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30NNaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


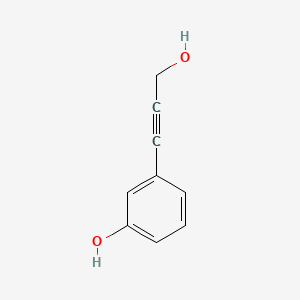
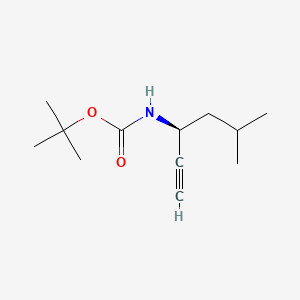

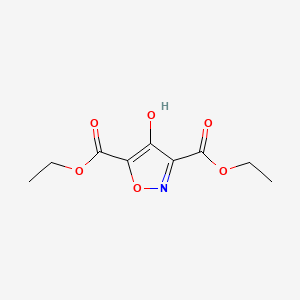
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-ethyl-1-hexanol](/img/structure/B585606.png)
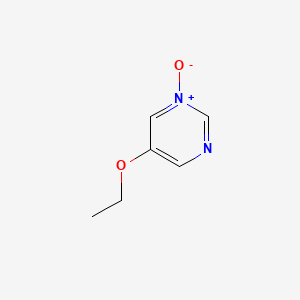
![9b-(4-Chlorophenyl)-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindol-5-ol-d4](/img/structure/B585610.png)
![1H-Cyclopenta[e]imidazo[1,5-a]pyrazine](/img/structure/B585614.png)
